6-Chloro-1-(4-cyanophenyl)-1-oxohexane
Overview
Description
Synthesis Analysis
The synthesis of cyclohexane derivatives can involve phosphorylation, as seen in the first paper, where cyclohexane 1,2-diol is phosphorylated to cyclic phosphorochloridate and chloridothioate . While this does not directly describe the synthesis of "6-Chloro-1-(4-cyanophenyl)-1-oxohexane," it does indicate that cyclohexane derivatives can be functionalized through reactions with phosphorus-containing reagents. The synthesis of such compounds typically involves multiple steps, including protection of functional groups, activation of certain positions on the ring, and subsequent reactions with halogens or cyanide sources to introduce the desired substituents.
Molecular Structure Analysis
The second paper provides information on the molecular and crystal structures of a 4-hydroxy derivative of a cyclohexanone compound . X-ray diffraction analysis reveals that the cyclohexanone ring adopts an asymmetric chair conformation, which is a common and stable conformation for cyclohexane rings. This information is pertinent to "6-Chloro-1-(4-cyanophenyl)-1-oxohexane," as the cyclohexane moiety in this compound would likely also adopt a chair conformation, affecting the overall molecular geometry and potentially the reactivity of the compound.
Chemical Reactions Analysis
The third paper discusses the crystal and molecular structure of a compound with a cyclohexylamine moiety and a chlorophthalan group . The study provides insights into the reactivity of the azo group and the planarity of the condensed ring system. While the compound is not directly related to "6-Chloro-1-(4-cyanophenyl)-1-oxohexane," it does highlight how substituents on a cyclohexane ring can influence the overall molecular conformation and reactivity, such as the orientation of groups (equatorial vs. axial) and the presence of localized double bonds.
Physical and Chemical Properties Analysis
Scientific Research Applications
Catalytic Oxidation Processes
Cyclohexane oxidation is a pivotal chemical reaction for the industrial production of key intermediates such as cyclohexanol and cyclohexanone, known as ketone-alcohol (KA) oil. These intermediates are crucial for the synthesis of nylon 6 and nylon 6,6. Various catalysts and conditions have been explored to optimize this oxidation process. Studies show that metal and metal oxide catalysts, particularly gold nanoparticles supported on silica, exhibit high selectivity and conversion rates in the oxidation of cyclohexane, suggesting potential areas of application for similar compounds in catalysis and material science (Abutaleb & Ali, 2021).
Environmental and Health Effects of Organochlorine Compounds
Research on organochlorine pesticides and similar compounds, including hexachlorocyclohexanes (HCHs) and dichlorodiphenyltrichloroethanes (DDTs), highlights the environmental persistence and potential health risks associated with these substances. These studies are crucial for understanding the environmental fate, bioaccumulation, and toxicological impacts of organochlorine compounds, suggesting a research interest in the environmental chemistry and toxicology of related chemicals (Ahmed et al., 2015).
Development of Chemosensors
Compounds based on 4-methyl-2,6-diformylphenol (DFP) have been explored for the development of chemosensors capable of detecting various analytes, including metal ions and anions. The high selectivity and sensitivity of DFP-based chemosensors underline the potential of similar compounds in analytical chemistry for the development of new sensing materials and diagnostic tools (Roy, 2021).
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes involved in primary metabolic pathways .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in the biochemical processes . For instance, an aziridinyl-substituted derivative exhibited significant activity against the growth of P-388 lymphocytic leukemia cells .
Biochemical Pathways
Herbicides, which are structurally similar compounds, inhibit biochemical and physiological processes, usually targeting enzymes involved in primary metabolic pathways .
Result of Action
For example, an aziridinyl-substituted derivative showed significant activity against the growth of P-388 lymphocytic leukemia cells .
properties
IUPAC Name |
4-(6-chlorohexanoyl)benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO/c14-9-3-1-2-4-13(16)12-7-5-11(10-15)6-8-12/h5-8H,1-4,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPXBHYLQIMTDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)CCCCCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645178 | |
Record name | 4-(6-Chlorohexanoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1-(4-cyanophenyl)-1-oxohexane | |
CAS RN |
898786-19-1 | |
Record name | 4-(6-Chlorohexanoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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